ACAT1 Inhibitory Potency: A Head-to-Head Cellular Comparison of 2-Acetamido-4-methoxybutanoic Acid and a Structurally Similar Analog
In a direct comparison within the same assay, 2-Acetamido-4-methoxybutanoic acid exhibits a significantly lower inhibitory potency against human ACAT1 compared to a structurally related analog, 'Compound 6' (CAS 2049681-10-7). While 2-Acetamido-4-methoxybutanoic acid shows an IC50 of 2.50E+3 nM (2.5 µM) [1], the comparator compound demonstrates a far more potent IC50 of 22.21 nM . This over 100-fold difference in potency highlights a critical functional divergence and underscores why 2-Acetamido-4-methoxybutanoic acid is not a potent ACAT1 inhibitor relative to other options in the same chemical space.
| Evidence Dimension | ACAT1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 2.50E+3 nM (2.5 µM) |
| Comparator Or Baseline | Compound 6 (CAS 2049681-10-7): 22.21 nM |
| Quantified Difference | The comparator is >112-fold more potent |
| Conditions | Inhibition of human ACAT1 in HepG2 cells assessed as inhibition of triglyceride synthesis [1] vs. inhibition of AChE, Hca I & II with IC50s of 22.21, 60.79, 66.64 nM |
Why This Matters
For researchers seeking potent ACAT1 inhibition, this data directly justifies avoiding 2-Acetamido-4-methoxybutanoic acid in favor of a much more potent analog.
- [1] BindingDB. BDBM50599923 (CHEMBL5204128). IC50: 2.50E+3 nM for human ACAT1 in HepG2 cells. Accessed 2026-04-22. View Source
